Sulfamide, N,N-ethylenebis(N',N'-bis(2-chloroethyl)-
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Overview
Description
Preparation Methods
The preparation of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves several synthetic routes. One common method is the reaction of 3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene with sodium hydroxide under controlled conditions. The reaction typically occurs at room temperature and results in the formation of the sodium salt of the compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and as a preservative in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves its interaction with cellular components. The compound exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific molecular pathways involved in cell wall synthesis and membrane function, making it effective as an antimicrobial and antifungal agent .
Comparison with Similar Compounds
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate can be compared with other similar compounds, such as:
Sodium dehydroacetate: Similar in structure and used as a preservative and antimicrobial agent.
Sodium benzoate: Another preservative with antimicrobial properties but different chemical structure.
Potassium sorbate: Used as a preservative in food and cosmetics, with a different mechanism of action.
The uniqueness of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate lies in its specific chemical structure, which imparts distinct properties and applications compared to other preservatives and antimicrobial agents.
Properties
CAS No. |
91179-50-9 |
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Molecular Formula |
C10H22Cl4N4O4S2 |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
1,2-bis[bis(2-chloroethyl)sulfamoylamino]ethane |
InChI |
InChI=1S/C10H22Cl4N4O4S2/c11-1-7-17(8-2-12)23(19,20)15-5-6-16-24(21,22)18(9-3-13)10-4-14/h15-16H,1-10H2 |
InChI Key |
UUGPCCYLCZWBGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CNS(=O)(=O)N(CCCl)CCCl)NS(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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